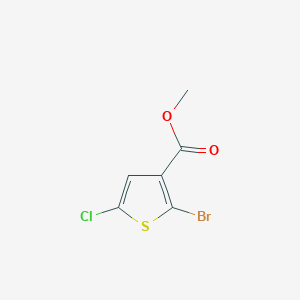
9,10-Anthracenedione, 1,4,5,8-tetrakis(cyclohexylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1,4,5,8-tetrakis(cyclohexylamino)- is an organic compound with a complex structure. It belongs to the class of anthraquinone derivatives, which are known for their diverse applications in various fields such as dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of four cyclohexylamino groups attached to the anthracenedione core, which significantly influences its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,4,5,8-tetrakis(cyclohexylamino)- typically involves the reaction of 9,10-anthraquinone with cyclohexylamine under specific conditions. The process generally includes the following steps:
Nitration: 9,10-Anthraquinone is nitrated to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Cyclohexylation: The amino groups are subsequently reacted with cyclohexylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Anthracenedione, 1,4,5,8-tetrakis(cyclohexylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The cyclohexylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups replacing the cyclohexylamino groups.
Applications De Recherche Scientifique
9,10-Anthracenedione, 1,4,5,8-tetrakis(cyclohexylamino)- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 1,4,5,8-tetrakis(cyclohexylamino)- involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,10-Anthracenedione, 1,4,5,8-tetrakis(4-butylphenyl)amino-
- 9,10-Anthracenedione, 1,4,5,8-tetrakis(4-methylphenyl)amino-
- 9,10-Anthracenedione, 1,4,5,8-tetrakis(4-ethoxyphenyl)amino-
Uniqueness
Compared to similar compounds, 9,10-Anthracenedione, 1,4,5,8-tetrakis(cyclohexylamino)- is unique due to the presence of cyclohexylamino groups, which impart distinct steric and electronic properties
Propriétés
Numéro CAS |
28634-38-0 |
|---|---|
Formule moléculaire |
C38H52N4O2 |
Poids moléculaire |
596.8 g/mol |
Nom IUPAC |
1,4,5,8-tetrakis(cyclohexylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C38H52N4O2/c43-37-33-29(39-25-13-5-1-6-14-25)21-22-30(40-26-15-7-2-8-16-26)34(33)38(44)36-32(42-28-19-11-4-12-20-28)24-23-31(35(36)37)41-27-17-9-3-10-18-27/h21-28,39-42H,1-20H2 |
Clé InChI |
DHYWINPMPQWEJZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC2=C3C(=C(C=C2)NC4CCCCC4)C(=O)C5=C(C=CC(=C5C3=O)NC6CCCCC6)NC7CCCCC7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


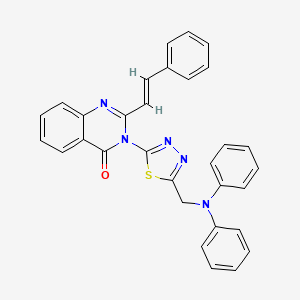

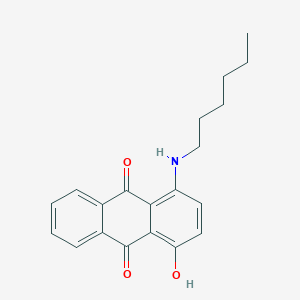

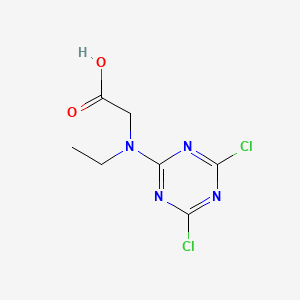



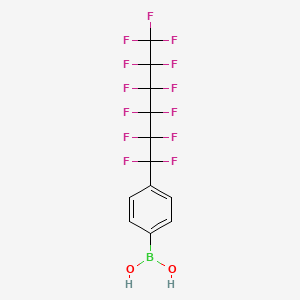
![1-[9-(2-Methylphenyl)-9H-fluoren-9-YL]ethan-1-one](/img/structure/B13130893.png)
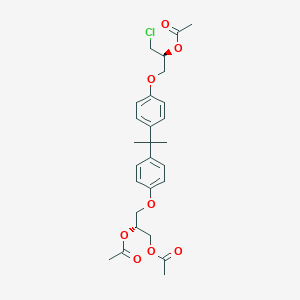
![2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione](/img/structure/B13130902.png)
